4-Acetamido-4'-nitrostilbene-2,2'-disulfonic acid, disodium salt, is a synthetic organic compound with the molecular formula and a CAS number of 78211-77-5. This compound appears as a yellow to brownish-orange solid and is known for its solubility in dimethyl sulfoxide and methanol, though it is only slightly soluble in water. It is primarily utilized in biochemical research, particularly in proteomics and as a reagent in various chemical assays .
4-Acetamido-4'-nitrostilbene-2,2'-disulfonic acid, disodium salt belongs to the category of sulfonic acid derivatives and nitrostilbenes. Its classification is significant for understanding its reactivity and applications in biochemical assays.
Several methods have been reported for synthesizing 4-acetamido-4'-nitrostilbene-2,2'-disulfonic acid, disodium salt. These methods typically involve the following steps:
Control of reaction conditions such as temperature, solvent choice, and reaction time is crucial to achieve high yields and purity .
The molecular structure of 4-acetamido-4'-nitrostilbene-2,2'-disulfonic acid, disodium salt features:
[Na+].[Na+].CC(=O)Nc1ccc(\C=C\c2ccc(cc2S(=O)(=O)[O-])[N+](=O)[O-])c(c1)S(=O)(=O)[O-]
1S/C16H12N2O9S2.2Na/c1-11(20)19-15-7-5-13(17(9-15)29(24,25)26)3-2-12-4-6-14(18-10-27)8-16(12)28(21,22)23;;/h2-9H,1H3,(H,19,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2/b3-2+;;
.The chemical behavior of 4-acetamido-4'-nitrostilbene-2,2'-disulfonic acid involves several notable reactions:
These reactions are essential for understanding its functionality in various scientific applications .
The mechanism of action of 4-acetamido-4'-nitrostilbene-2,2'-disulfonic acid primarily involves its ability to interact with biological molecules:
These interactions are crucial for elucidating its role in biochemical pathways and potential therapeutic applications .
The compound's chemical properties include:
These properties are important for its handling and application in laboratory settings .
4-Acetamido-4'-nitrostilbene-2,2'-disulfonic acid is widely used in scientific research:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3